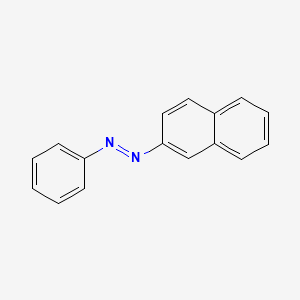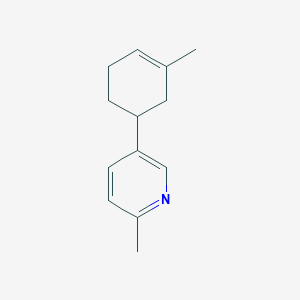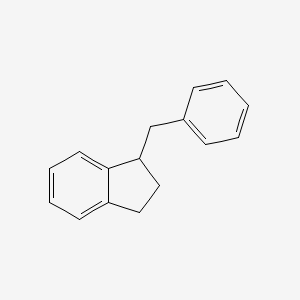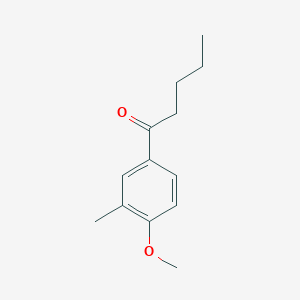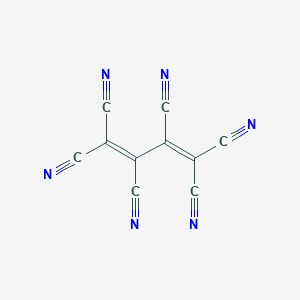
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile is a complex organic compound characterized by the presence of multiple nitrile groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of butadiene with cyanogen bromide under controlled conditions to introduce the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where butadiene is reacted with cyanogen bromide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
Scientific Research Applications
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler compound with a similar backbone but without the nitrile groups.
Hexachlorobutadiene: Another derivative of butadiene with chlorine atoms instead of nitrile groups.
Uniqueness
This detailed overview provides a comprehensive understanding of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
5104-27-8 |
|---|---|
Molecular Formula |
C10N6 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile |
InChI |
InChI=1S/C10N6/c11-1-7(2-12)9(5-15)10(6-16)8(3-13)4-14 |
InChI Key |
XKHYPFFZHSGMBE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)C(=C(C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


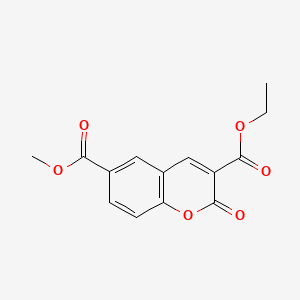

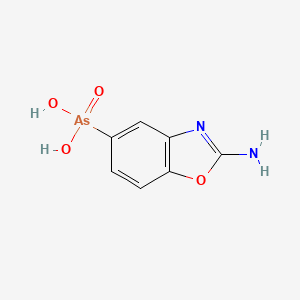
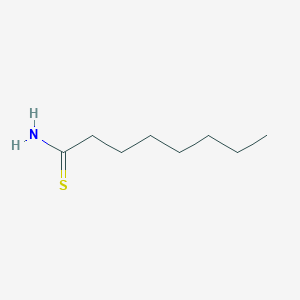
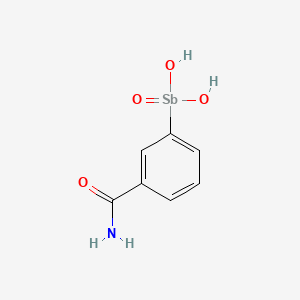
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
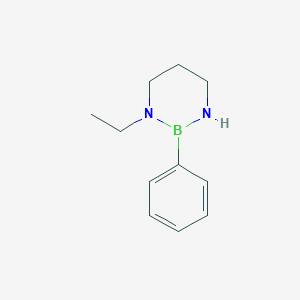

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
